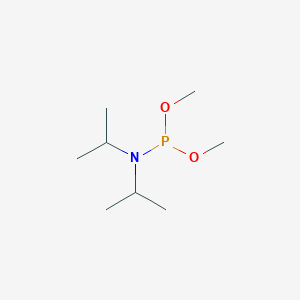
Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside, such as plant hormone-related compounds and improved second-generation acetals for the formation of beta-D-mannopyranosides, has been detailed in studies by Tomić et al. (1995) and Crich & Bowers (2006). These works describe the condensation reactions and the use of specific protecting groups to achieve desired selectivity and yields (Tomić et al., 1995); (Crich & Bowers, 2006).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside has been elucidated through crystallographic studies. For instance, the crystallographic analysis of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside revealed its orthorhombic system and provided evidence of existing intramolecular and intermolecular hydrogen bonds (Guo et al., 2004).
Chemical Reactions and Properties
Research on similar acetals shows the introduction of new protecting groups that convey strong beta-selectivity with thiomannoside donors and undergoes tin-mediated radical fragmentation to provide high yields of synthetically challenging beta-rhamnopyranosides, demonstrating the chemical reactivity and properties of these compounds (Crich & Bowers, 2006).
Physical Properties Analysis
The physical properties, including the conformation and stability of molecules similar to Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside, have been assessed through molecular mechanics calculations and molecular dynamics simulations. These studies provide insights into the conformational stability and orientation of substituents in relation to the core pyranose moiety (Tomić et al., 1995).
Chemical Properties Analysis
Further analysis of the chemical properties, such as reactivity towards various reagents, has been demonstrated through synthesis studies, highlighting the versatility and reactivity of the ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside scaffold and its derivatives. These studies showcase the compound's potential for further functionalization and application in various chemical syntheses (Mohareb et al., 2004).
Applications De Recherche Scientifique
Beta-Selective O-Glucosidation
Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside and its derivatives have been investigated for their potential in highly beta-selective O-glucosidations, a crucial process in glycoscience. The selectivity is attributed to the conformation of the pyranose ring, offering a novel approach based on conformational control for the synthesis of glycosides. This methodology presents a significant advantage in the selective formation of beta-glycosidic bonds, essential for the synthesis of complex carbohydrates and glycoconjugates used in various biomedical research applications (Okada et al., 2007).
Structural Analysis and Conformation
Research on the structural aspects of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside derivatives has provided insights into their conformational dynamics. Studies involving X-ray crystallography and NMR spectroscopy have revealed the equatorial positioning of ring substituents and the conformation of the hexopyranosyl ring, which are critical for understanding the reactivity and interaction of these molecules in chemical and biological systems. These findings have implications for the design and synthesis of novel glycosidic compounds with specific biological functions (Zhang et al., 2001).
Synthesis of Complex Carbohydrates
Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is a key intermediate in the synthesis of complex carbohydrates, including oligosaccharides and glycoconjugates. Techniques such as the methyl trifluoromethanesulfonate-promoted condensation have enabled the synthesis of tetra- and nona-saccharides containing alpha-L-fucopyranosyl groups, which are components of the complex type of carbohydrate moiety of glycoproteins. Such synthetic strategies are vital for the development of glycomimetics and carbohydrate-based vaccines, contributing to advances in glycobiology and medicinal chemistry (Lönn, 1985).
Auxiliary in Glycosylation Strategies
The versatility of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside extends to its use as an auxiliary in glycosylation strategies. Its application in the synthesis of glycosides and glycoconjugates, through selective activation and coupling reactions, highlights its role in facilitating the construction of glycosidic bonds. This utility is crucial for the synthesis of a wide range of biologically relevant molecules, from natural glycosides to synthetic analogs with potential therapeutic applications (Ellervik & Magnusson, 1993).
Development of Glycosidase Substrates
Furthermore, Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside derivatives have been explored for the development of substrates for glycosidase enzymes. These studies are pivotal for understanding enzyme specificity and activity, offering valuable tools for enzymology and the development of enzyme inhibitors. Such research contributes to the broader field of biochemistry, where enzyme-catalyzed reactions play a critical role in biological processes and drug development (Dettinger, Lehmann, & Wallenfels, 1980).
Mécanisme D'action
Biochemical Pathways
The compound is used as an intermediate in the synthesis of other complex organic compounds. It is involved in various chemical reactions, including N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-RBGFHDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)



![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)





![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)